5-Amino-3-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5-amino-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-2-4(6)5(8)9/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKAWNRDRKKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73922-41-5 | |
| Record name | 5-amino-3-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. This reaction can be carried out under solvent-free conditions or in the presence of a solvent such as ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the use of heterogeneous catalysts such as Montmorillonite-KSF has been reported to improve the yield and reduce reaction times .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amino group at position 5 undergoes alkylation and acylation reactions under mild conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form N-alkyl derivatives .
-
Acylation : Reacts with acetyl chloride or acetic anhydride to yield N-acetylated products .
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 78 | |
| Acetic anhydride | Ethanol | Reflux | 85 |
Condensation Reactions
The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives .
-
Biginelli-Type Reactions : Acts as a urea analog in multicomponent reactions with β-keto esters and aldehydes to yield pyrimido[4,5-d]pyrimidines .
Key Mechanistic Steps :
-
Nucleophilic attack by the amino group on the aldehyde carbonyl.
-
Cyclization facilitated by Brønsted or Lewis acids (e.g., ZrCl₄) .
Oxidation and Reduction
-
Oxidation : The carbonyl group at position 4 is resistant to oxidation, but the methyl group can be oxidized to a carboxyl group under strong conditions (e.g., KMnO₄/H₂SO₄) .
-
Reduction : Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, forming 3-methyl-5-aminopyrimidin-4-ol derivatives .
Experimental Data :
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 5-Amino-3-carboxy-pyrimidin-4-one | 62 | |
| Reduction | NaBH₄/EtOH | 5-Amino-3-methyl-4-hydroxy-pyrimidine | 70 |
Substitution Reactions
The methyl group at position 3 can undergo halogenation or sulfonation:
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 3-halo derivatives .
-
Sulfonation : Treatment with concentrated H₂SO₄ introduces a sulfonic acid group at position 3 .
Kinetic Studies :
Heterocyclic Derivative Formation
The compound serves as a precursor for bioactive heterocycles:
-
Pyrimido[4,5-d]pyrimidines : Reacts with barbituric acid and aldehydes under microwave irradiation to form fused bicyclic systems .
-
Triazine Derivatives : Condensation with thiourea yields 1,3,5-triazine analogs with antitumor activity .
Synthetic Pathway :
Catalytic Modifications
-
Palladium-Catalyzed Cross-Coupling : The amino group participates in Buchwald-Hartwig amination with aryl halides .
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze enantioselective acylation of racemic mixtures .
Optimized Conditions for Cross-Coupling :
| Catalyst | Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 88 |
Scientific Research Applications
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical properties of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one and related dihydropyrimidinones:
*Calculated based on molecular formula.
Comparative Analysis of Key Features
Electronic and Reactivity Profiles
- This compound: The amino group at position 5 acts as a strong electron donor, enhancing nucleophilicity at adjacent positions.
- 5-Hydroxypyrimidin-4(3H)-one : The hydroxyl group increases acidity (pKa ~8–10), favoring enol tautomer formation. This contrasts with the amino group in the target compound, which is less acidic but a better H-bond donor.
- 4,6-Dihydroxy-5-nitropyrimidine : The nitro group withdraws electrons, making the ring electron-deficient and reactive toward nucleophilic aromatic substitution. This contrasts with the electron-rich nature of the amino-substituted target compound.
Biological Activity
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 141.13 g/mol
IUPAC Name : this compound
Canonical SMILES : CN1C=NC=C(C1=O)N
InChI Key : TZVZUYRMXKHKNS-UHFFFAOYSA-N
The unique substitution pattern of 5-amino and 3-methyl groups contributes to its distinct biological properties, making it a valuable compound for exploring therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects in cancer and infectious diseases.
- Cell Cycle Regulation : Similar dihydropyrimidinones have demonstrated the ability to interfere with the motor activity of mitotic kinesins, particularly eg5, causing cell cycle arrest.
- Calcium Channel Interaction : The compound may also interact with calcium channels and adrenergic receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | Moderate potency | Inhibition of cell proliferation |
| HCC827 (Lung Cancer) | Moderate potency | Interference with signaling pathways |
A study highlighted its ability to inhibit proliferation in A549 lung cancer cells . Further optimization could enhance its efficacy while minimizing cytotoxic effects on normal cells.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. Its mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxy-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one | Hydroxy group substitution | Distinct solubility properties |
| 6-Hydroxy-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one | Hydroxy group at position 6 | Potentially different biological activity profile |
| 6-Amino-5-methyluracil | Pyrimidine base with amino group | Antiviral activity |
This table illustrates how variations in functional groups can lead to different biological activities and pharmacological profiles.
Case Studies
Recent studies have evaluated the anticancer activity of various pyrimidine derivatives. In one notable case study:
- Study Focus : Evaluated the anticancer activity of pyrimidine derivatives including this compound.
- Findings : The compound was highlighted for its ability to inhibit proliferation in A549 lung cancer cells with an IC50 value indicative of moderate potency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with guanidine derivatives under acidic or basic conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves reaction efficiency compared to traditional reflux methods . Purity is optimized using recrystallization in ethanol/water mixtures (70:30 v/v) and monitored via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) as the mobile phase .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : X-ray crystallography (e.g., CCDC deposition) resolves stereochemistry and hydrogen-bonding networks, while - and -NMR spectra confirm proton environments (e.g., NH at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm). Mass spectrometry (ESI+) identifies molecular ions ([M+H] at m/z 154) and fragmentation patterns .
Q. What analytical techniques are critical for assessing purity in pharmaceutical-grade synthesis?
- Methodological Answer : Residual solvents (e.g., DMSO, THF) are quantified using GC-MS with headspace sampling, adhering to ICH Q3C guidelines. Assay purity (>98%) is validated via reverse-phase HPLC with UV detection at 254 nm and calibration against USP reference standards .
Advanced Research Questions
Q. How do tautomeric equilibria of this compound impact its reactivity in nucleophilic substitutions?
- Methodological Answer : Tautomerism between the 4-oxo and 4-hydroxy forms is studied using -NMR variable-temperature experiments and DFT calculations (B3LYP/6-31G* level). The dominant tautomer dictates regioselectivity in alkylation reactions (e.g., preferential N3 vs. N1 substitution) .
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I: mp 182°C; Form II: mp 175°C), while dynamic vapor sorption (DVS) assesses hygroscopicity. Solubility is re-evaluated in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) identifies key interactions (e.g., H-bonding with NH, hydrophobic contacts with methyl groups). QSAR models (e.g., CoMFA) optimize substituents at the 3-methyl position for improved binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization during scale-up is mitigated by low-temperature (<0°C) reactions and chiral HPLC (Chiralpak AD-H column) for enantiomeric excess (ee) validation. Continuous-flow systems enhance reproducibility and reduce byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
